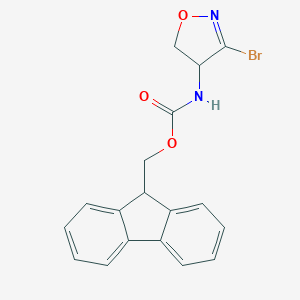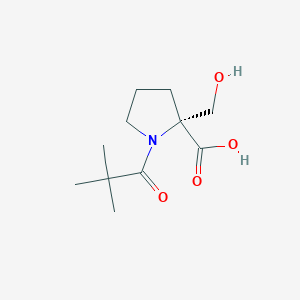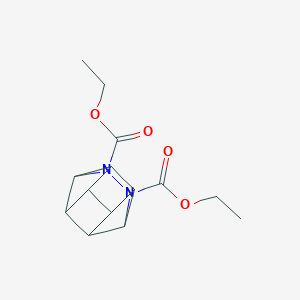
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a nitrophenyl group, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base, followed by cyclization and nitration reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or ketones.
科学研究应用
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbonitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Oxo-4-(3-nitrophenyl)-2H-pyran-5-carboxylic acid ethyl ester
- 6-Ethoxy-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Uniqueness
Compared to similar compounds, 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C15H13N3O4 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC 名称 |
5-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O4/c1-8-13(9(2)19)14(12(7-16)15(20)17-8)10-4-3-5-11(6-10)18(21)22/h3-6,12,14H,1-2H3,(H,17,20) |
InChI 键 |
VCNQQNJFPTUNOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
规范 SMILES |
CC1=C(C(C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-5,7-dione](/img/structure/B343929.png)
![2-[(phenylsulfanyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B343930.png)
![1,8,9,10-Tetrachloro-11,11-dimethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene](/img/structure/B343931.png)
![2,4-Dimethyl-5,6-diphenyltetracyclo[5.4.2.0~2,6~.0~8,11~]trideca-4,12-dien-3-one](/img/structure/B343932.png)
![Dimethyl 3-chloro-4-(trichloromethyl)tricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B343933.png)

![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol](/img/structure/B343936.png)

![1',7',8',9'-Tetrachlorospiro(1,3-dioxolane-2,10'-tricyclo[5.2.1.0~2,6~]deca[3,8]diene)](/img/structure/B343939.png)
![4',5',6',7'-Tetrachloro-13'-phenylspiro[1,3-dioxolane-2,18'-11,13,15-triazahexacyclo[8.5.2.14,7.02,9.03,8.011,15]octadeca-5,16-diene]-12',14'-dione](/img/structure/B343940.png)
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B343941.png)
![2-[1-(phenylsulfanyl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B343944.png)
![Methyl [2-oxo-4-(tritylsulfanyl)-1-azetidinyl]acetate](/img/structure/B343945.png)
